molecular formula C5H12N2O3S B062837 N'-hydroxy-2-propylsulfonylethanimidamide CAS No. 175201-93-1

N'-hydroxy-2-propylsulfonylethanimidamide

Cat. No. B062837
CAS RN: 175201-93-1
M. Wt: 180.23 g/mol
InChI Key: MZBUMLNJVFZLRR-UHFFFAOYSA-N
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Description

N'-hydroxy-2-propylsulfonylethanimidamide, also known as HSAE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HSAE is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of N'-hydroxy-2-propylsulfonylethanimidamide involves the inhibition of histone deacetylase (HDAC), an enzyme that regulates gene expression. HDAC inhibitors, such as N'-hydroxy-2-propylsulfonylethanimidamide, have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. N'-hydroxy-2-propylsulfonylethanimidamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N'-hydroxy-2-propylsulfonylethanimidamide has been found to have various biochemical and physiological effects, including the induction of oxidative stress and the activation of signaling pathways involved in cell growth and survival. N'-hydroxy-2-propylsulfonylethanimidamide has also been shown to modulate the expression of genes involved in inflammation and immune response.

Advantages And Limitations For Lab Experiments

One advantage of using N'-hydroxy-2-propylsulfonylethanimidamide in lab experiments is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various cellular processes. However, N'-hydroxy-2-propylsulfonylethanimidamide has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For N'-hydroxy-2-propylsulfonylethanimidamide research include investigating its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Studies could also focus on optimizing the synthesis method of N'-hydroxy-2-propylsulfonylethanimidamide to increase its yield and purity. Additionally, research could explore the use of N'-hydroxy-2-propylsulfonylethanimidamide in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects.
Conclusion:
In conclusion, N'-hydroxy-2-propylsulfonylethanimidamide is a promising compound that has potential applications in scientific research, particularly in cancer research. Its mechanism of action involves the inhibition of HDACs and MMPs, leading to the induction of apoptosis and inhibition of angiogenesis. Although N'-hydroxy-2-propylsulfonylethanimidamide has limitations, its specificity for HDAC inhibition makes it a useful tool for studying various cellular processes. Future research could explore its potential applications in other diseases and optimize its synthesis method to increase its yield and purity.

Synthesis Methods

N'-hydroxy-2-propylsulfonylethanimidamide can be synthesized using different methods, including the reaction of 2-propylsulfanyl ethanimidamide with hydrogen peroxide and catalytic amounts of sodium tungstate, or by reacting 2-propylsulfanyl ethanimidamide with nitric acid. The latter method yields a higher yield of N'-hydroxy-2-propylsulfonylethanimidamide.

Scientific Research Applications

N'-hydroxy-2-propylsulfonylethanimidamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N'-hydroxy-2-propylsulfonylethanimidamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N'-hydroxy-2-propylsulfonylethanimidamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that cancer cells rely on for growth and survival.

properties

CAS RN

175201-93-1

Product Name

N'-hydroxy-2-propylsulfonylethanimidamide

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

N'-hydroxy-2-propylsulfonylethanimidamide

InChI

InChI=1S/C5H12N2O3S/c1-2-3-11(9,10)4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7)

InChI Key

MZBUMLNJVFZLRR-UHFFFAOYSA-N

Isomeric SMILES

CCCS(=O)(=O)C/C(=N/O)/N

SMILES

CCCS(=O)(=O)CC(=NO)N

Canonical SMILES

CCCS(=O)(=O)CC(=NO)N

Origin of Product

United States

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